An In-depth Technical Guide to the Synthesis of Deuterated 7-Hydroxy Granisetron
An In-depth Technical Guide to the Synthesis of Deuterated 7-Hydroxy Granisetron
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for deuterated 7-Hydroxy Granisetron (B54018) (7-Hydroxy Granisetron-d3), a crucial internal standard for pharmacokinetic and metabolic studies of Granisetron. The strategic incorporation of a deuterium-labeled methyl group allows for precise quantification in bioanalytical assays. This document outlines the synthetic strategy, detailed experimental protocols, and data presentation to facilitate its synthesis in a research setting.
Overview of the Synthetic Strategy
The synthesis of 7-Hydroxy Granisetron-d3 is proposed as a two-step process commencing with the preparation of a deuterated Granisetron analog (Granisetron-d3), followed by a regioselective hydroxylation. The deuterium (B1214612) label is introduced via N-alkylation of a desmethyl precursor of Granisetron using a trideuteromethylating agent.
The logical workflow for this synthesis is depicted below:
Caption: Proposed two-stage synthesis of 7-Hydroxy Granisetron-d3.
Data Presentation
The following tables summarize the key chemical data for the compounds involved in the synthesis of deuterated 7-Hydroxy Granisetron.
Table 1: Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 1-Methyl-1H-indazole-3-carboxylic acid | C₉H₈N₂O₂ | 176.17 | Precursor |
| endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | C₁₀H₁₈N₂ | 166.26 | Precursor |
| N-Desmethyl Granisetron | C₁₇H₂₂N₄O | 298.38 | Intermediate |
| Trideuteromethyl Iodide | CD₃I | 144.96 | Deuterating Agent |
| Granisetron-d3 | C₁₈H₂₁D₃N₄O | 315.43 | Deuterated Intermediate |
| 7-Hydroxy Granisetron-d3 | C₁₈H₂₁D₃N₄O₂ | 331.43 | Final Product |
Table 2: Expected Analytical Data for 7-Hydroxy Granisetron-d3 Hydrochloride
| Analysis | Expected Result |
| Molecular Formula | C₁₈H₂₁D₃ClN₄O₂ |
| Molecular Weight | 367.89 g/mol [1] |
| Isotopic Purity | ≥98% (d₃) |
| Appearance | White to off-white solid |
| 1H NMR | Spectrum consistent with the structure, showing the absence or significant reduction of the N1-methyl proton signal. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 332.2 |
Experimental Protocols
The following are detailed experimental protocols for the key stages of the synthesis.
Stage 1: Synthesis of Granisetron-d3
This stage involves the coupling of 1-methyl-1H-indazole-3-carboxylic acid with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine to form an amide bond, followed by the crucial deuteromethylation step. A more direct approach, starting from a desmethyl granisetron precursor, is outlined here.
3.1.1. Synthesis of N-Desmethyl Granisetron Precursor
The synthesis of the N-desmethyl granisetron precursor, endo-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide, can be achieved by coupling 1H-indazole-3-carboxylic acid with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine using standard peptide coupling reagents.
3.1.2. N-Trideuteromethylation of the Indazole Ring
This protocol is adapted from established methods for the N-alkylation of indazoles.
Materials:
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N-Desmethyl Granisetron precursor
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Trideuteromethyl iodide (CD₃I)
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (B1210297)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica (B1680970) gel for column chromatography
Procedure:
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To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon), add a solution of the N-Desmethyl Granisetron precursor (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
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Stir the mixture at 0 °C for 30 minutes.
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Add trideuteromethyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
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Partition the mixture between ethyl acetate and water. Separate the organic layer and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude Granisetron-d3 by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol).
Expected Yield: 70-85%
Stage 2: Hydroxylation of Granisetron-d3
The regioselective hydroxylation of the indazole ring at the 7-position is a challenging transformation. While this is a known metabolic pathway, chemical methods for this specific transformation on the Granisetron scaffold are not well-documented in publicly available literature. A potential approach could involve directed ortho-metalation followed by reaction with an electrophilic oxygen source, or biotransformation using specific microorganisms or enzymes. For the purpose of this guide, a general chemical hydroxylation strategy is proposed.
Materials:
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Granisetron-d3
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A suitable oxidizing agent (e.g., a peroxide in the presence of a metal catalyst, or a specialized hydroxylating reagent)
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Anhydrous solvent (e.g., dichloromethane, acetonitrile)
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Quenching agent (e.g., sodium thiosulfate (B1220275) solution)
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Ethyl acetate
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Water
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Dissolve Granisetron-d3 (1.0 equivalent) in an appropriate anhydrous solvent under an inert atmosphere.
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Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C).
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Add the hydroxylating agent/system (e.g., a pre-formed metal-peroxy species or a direct electrophilic oxygen donor) dropwise. The choice of reagent and conditions is critical for regioselectivity and would require optimization.
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Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.
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Upon completion or when maximum conversion is achieved, quench the reaction by adding a suitable quenching agent.
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Allow the mixture to warm to room temperature and partition between ethyl acetate and water.
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Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude 7-Hydroxy Granisetron-d3 by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).
Expected Yield: (Variable, dependent on the chosen hydroxylation method and its efficiency)
Visualization of Key Processes
Synthetic Pathway
The overall synthetic transformation is illustrated in the following diagram:
Caption: Key steps in the synthesis of 7-Hydroxy Granisetron-d3.
Experimental Workflow for Purification
A typical workflow for the purification of the final product is outlined below:
Caption: General purification workflow for 7-Hydroxy Granisetron-d3.
Disclaimer: This document provides a theoretical framework for the synthesis of deuterated 7-Hydroxy Granisetron based on established chemical principles. The experimental protocols are illustrative and may require optimization. All laboratory work should be conducted by qualified personnel in a suitable research environment, adhering to all necessary safety precautions.
